molecular formula C14H22BrClOSi B13665744 (R)-[2-Bromo-1-(3-chlorophenyl)ethoxy](tert-butyl)dimethylsilane

(R)-[2-Bromo-1-(3-chlorophenyl)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B13665744
M. Wt: 349.76 g/mol
InChI Key: SDPQXYITFRYJSX-UHFFFAOYSA-N
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Description

®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is an organosilicon compound with a complex structure It is characterized by the presence of a bromine atom, a chlorophenyl group, and a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-chlorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce new functional groups.

    Reduction: The chlorophenyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
  • ®-2-Bromo-1-(2-chlorophenyl)ethoxydimethylsilane
  • ®-2-Bromo-1-(3-fluorophenyl)ethoxydimethylsilane

Uniqueness

®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.

Properties

Molecular Formula

C14H22BrClOSi

Molecular Weight

349.76 g/mol

IUPAC Name

[2-bromo-1-(3-chlorophenyl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrClOSi/c1-14(2,3)18(4,5)17-13(10-15)11-7-6-8-12(16)9-11/h6-9,13H,10H2,1-5H3

InChI Key

SDPQXYITFRYJSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

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